

Application Notes and Protocols for IR-806 Dye in Flow Cytometry

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Compound of Interest

Compound Name: IR-806

Cat. No.: B15553370

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Introduction

IR-806 is a near-infrared (NIR) cyanine dye with an absorption maximum around 806 nm.^[1] Its properties make it a promising candidate for use in flow cytometry, particularly for multicolor panels where spectral overlap can be a challenge. The use of NIR dyes can be advantageous due to lower cellular autofluorescence in this region of the spectrum, potentially leading to improved signal-to-noise ratios.^{[2][3]}

These application notes provide a comprehensive guide to utilizing **IR-806** dye in flow cytometry, with a focus on viability staining. The protocols provided are general guidelines and should be optimized for specific cell types and experimental conditions.

Key Properties of IR-806 Dye

A summary of the key properties of **IR-806** dye relevant to flow cytometry is presented below.

Property	Value	Reference
Synonyms	2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, sodium salt	[1]
Molecular Formula	C ₃₇ H ₄₅ ClN ₂ O ₆ S ₂ ·Na	[1]
Maximum Excitation (λ _{max})	~806 nm	[1]
Maximum Emission (λ _{em})	Varies depending on the environment; reported in the NIR range.	[4][5]
Solubility	Water soluble	[1][6]

Application: Viability Staining

IR-806 can be used as a fixable viability dye. Fixable viability dyes are amine-reactive compounds that can differentiate between live and dead cells.[6][7][8] In cells with compromised membranes (dead cells), the dye can enter the cell and react with intracellular proteins, resulting in a bright fluorescent signal.[6] Live cells, with intact membranes, will only be stained on their surface proteins, leading to a much dimmer signal. This differential staining allows for the exclusion of dead cells from analysis, which is crucial as dead cells can non-specifically bind antibodies and increase background fluorescence.[1][9]

Experimental Protocol: Viability Staining with IR-806

This protocol outlines the steps for staining cells with a conceptual **IR-806** amine-reactive viability dye. Note: As there are no commercially available **IR-806** viability dyes for flow cytometry at the time of writing, this protocol is a guideline based on the use of other amine-reactive viability dyes and will require optimization.

Materials:

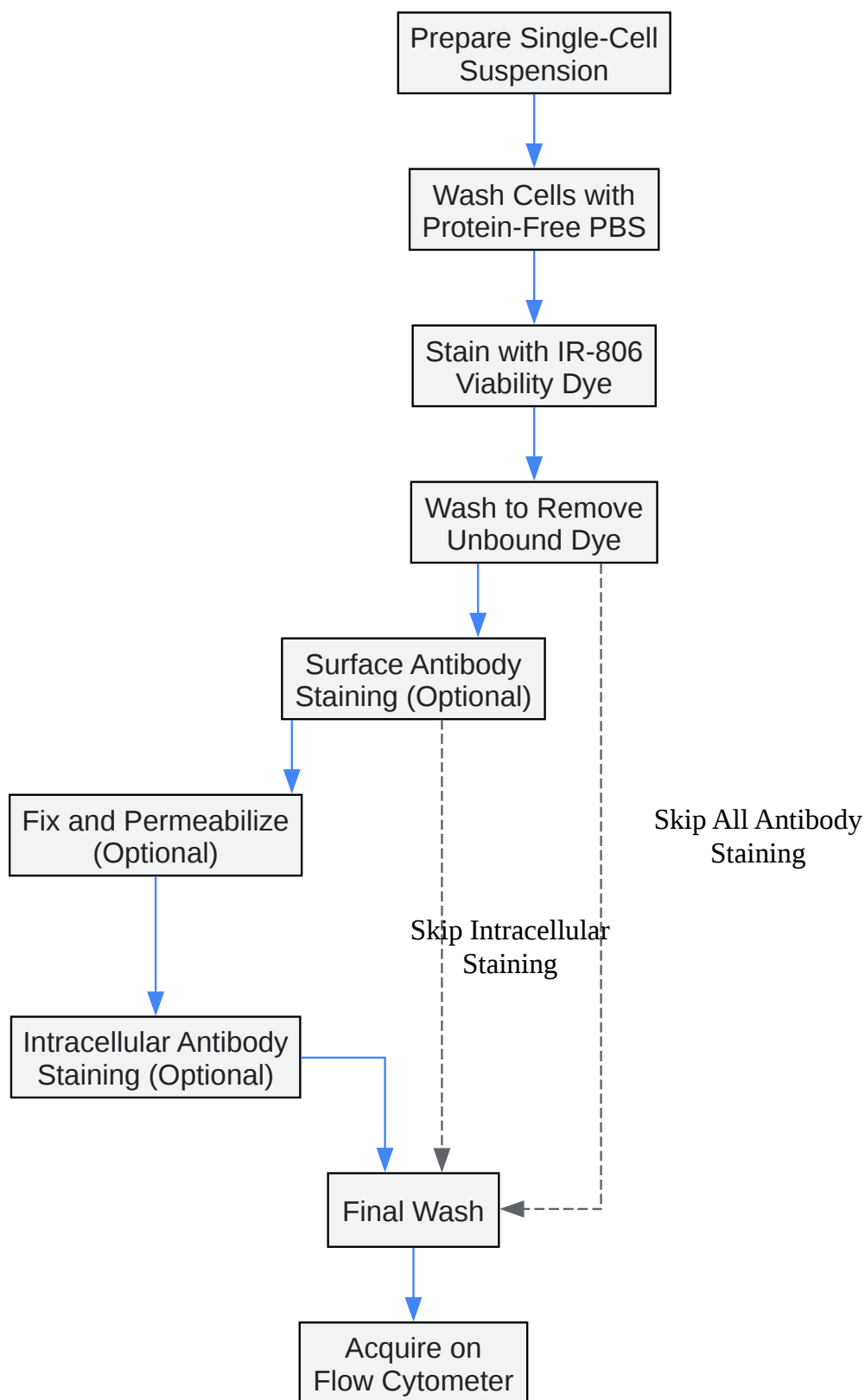
- **IR-806** amine-reactive dye (prepare a stock solution in DMSO)
- Phosphate-Buffered Saline (PBS), azide-free and protein-free
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)
- Permeabilization buffer (if performing intracellular staining)
- Fluorochrome-conjugated antibodies for surface and/or intracellular staining

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of $1-10 \times 10^6$ cells/mL in azide-free, protein-free PBS.[\[1\]](#)
 - Wash the cells twice with the same buffer to remove any residual protein.[\[10\]](#)
- Viability Staining:
 - Dilute the **IR-806** amine-reactive dye stock solution in azide-free, protein-free PBS to the desired working concentration. Note: The optimal concentration needs to be determined empirically through titration. A starting point could be a 1:1000 dilution of the stock solution.
 - Add the diluted **IR-806** dye to the cell suspension.
 - Incubate for 20-30 minutes at 4°C or room temperature, protected from light.[\[10\]](#)
- Washing:
 - Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound dye.[\[10\]](#) Centrifuge at 200-400 x g for 5 minutes at 4°C between washes.

- Surface Staining (Optional):
 - If staining for surface markers, resuspend the cells in the Flow Cytometry Staining Buffer containing the pre-titrated fluorescently labeled antibodies.
 - Incubate for 20-30 minutes at 4°C, protected from light.[\[10\]](#)
- Fixation and Permeabilization (Optional):
 - If performing intracellular staining, fix the cells with a suitable fixation buffer.
 - After fixation, wash the cells and then permeabilize them using a permeabilization buffer.
- Intracellular Staining (Optional):
 - Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the pre-titrated fluorescently labeled antibodies for intracellular targets.
 - Incubate as recommended for the specific antibodies.
- Final Wash and Acquisition:
 - Wash the cells one final time with Flow Cytometry Staining Buffer.
 - Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.

Experimental Workflow for Viability Staining



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Caption: Workflow for cell viability staining using **IR-806** dye.

Data Presentation and Analysis

When using **IR-806** as a viability dye, a bivariate plot of **IR-806** fluorescence versus a cellular parameter (e.g., forward scatter) can be used to distinguish between live and dead cell populations. Live cells will exhibit low **IR-806** fluorescence, while dead cells will be brightly stained.

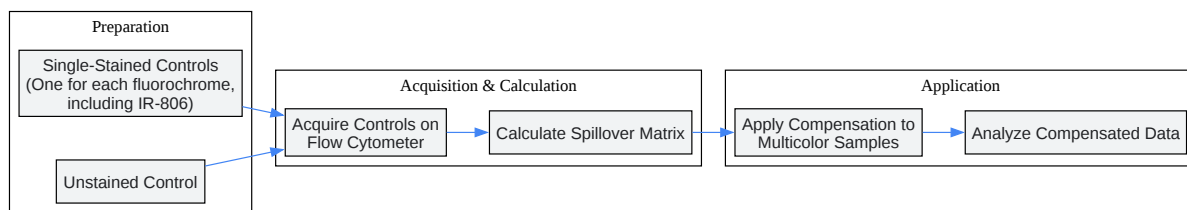
Compensation in Multicolor Flow Cytometry

Incorporating any new fluorochrome into a multicolor panel requires careful consideration of spectral overlap and the need for compensation.^{[11][12]} Compensation is a mathematical correction to account for the spillover of a fluorochrome's emission into a detector intended for another fluorochrome.^[13]

Key Considerations for **IR-806** Compensation:

- **Single-Stained Controls:** For each fluorochrome in the panel, including **IR-806**, a single-stained compensation control must be prepared.^{[12][13]} This can be done using either cells or compensation beads.^[12]
- **Brightness of Controls:** The positive population in the compensation control should be at least as bright as the signal expected in the experimental sample.^[12]
- **Autofluorescence:** The negative and positive populations in the compensation control should have the same autofluorescence.^[12]
- **Instrument Settings:** Compensation should be performed for each experiment, as instrument settings can affect spillover values.

Compensation Workflow

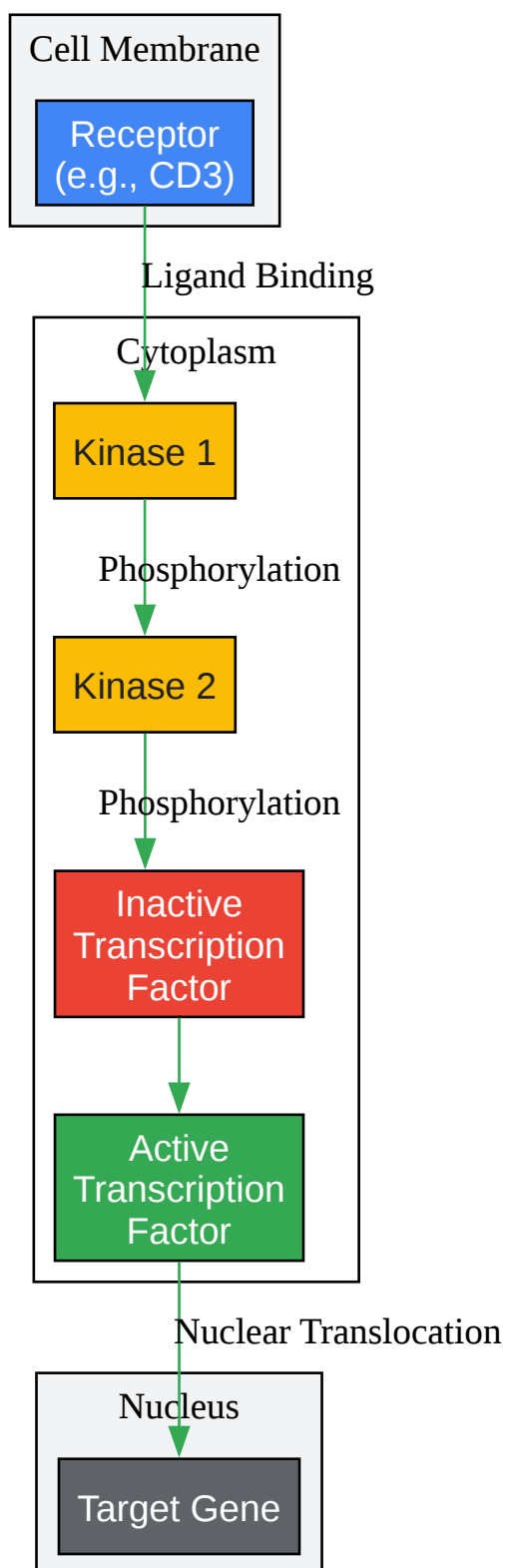


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Caption: General workflow for fluorescence compensation.

Signaling Pathway Visualization (Example)

While **IR-806** is primarily discussed here as a viability dye, NIR dyes can also be conjugated to antibodies to probe specific cell markers involved in signaling pathways. Below is an example of a simplified signaling pathway that could be investigated using flow cytometry with antibodies conjugated to various fluorochromes, including a hypothetical **IR-806** conjugate.



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Caption: Simplified cell signaling pathway.

Conclusion

IR-806 dye holds potential for use in flow cytometry, particularly as a near-infrared viability dye. Its spectral properties may offer advantages in reducing the impact of autofluorescence. Successful implementation of **IR-806** in multicolor flow cytometry panels will depend on careful protocol optimization, especially regarding staining concentration and compensation. The guidelines and protocols provided here serve as a starting point for researchers to explore the utility of this dye in their specific applications.

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- To cite this document: BenchChem. [Application Notes and Protocols for IR-806 Dye in Flow Cytometry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15553370#using-ir-806-dye-in-flow-cytometry\]](https://www.benchchem.com/product/b15553370#using-ir-806-dye-in-flow-cytometry)

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